molecular formula C7H3Cl2FO B1457675 3,5-Dichloro-2-fluorobenzaldehyde CAS No. 477535-42-5

3,5-Dichloro-2-fluorobenzaldehyde

Cat. No.: B1457675
CAS No.: 477535-42-5
M. Wt: 193 g/mol
InChI Key: BJQXAFWKFUOOMO-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It is used in various applications and research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one aldehyde group . The InChI code for this compound is 1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 193 . The compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

3,5-Dichloro-2-fluorobenzaldehyde is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential effects on cellular function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and receptors. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolism of other substrates. Additionally, the compound can interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects, such as oxidative stress and cell death, have been observed at high doses, indicating a threshold effect for the compound’s toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .

Properties

IUPAC Name

3,5-dichloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQXAFWKFUOOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289486
Record name Benzaldehyde, 3,5-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477535-42-5
Record name Benzaldehyde, 3,5-dichloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477535-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3,5-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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